
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2-chloro-N-methylethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 8-hydroxyquinoline attacks the chloro group of 2-chloro-N-methylethanolamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The compound can chelate metal ions, which may inhibit or activate specific enzymes. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline core but lacks the hydroxyethyl and methylamino groups.
4-Hydroxyquinoline: Similar structure but with the hydroxyl group at the 4-position instead of the 8-position.
8-Hydroxyquinoline: Lacks the hydroxyethyl and methylamino groups but shares the hydroxyl group at the 8-position.
Uniqueness
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is unique due to the presence of both hydroxyethyl and methylamino groups, which enhance its solubility and reactivity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(methyl)amino]quinolin-8-ol |
InChI |
InChI=1S/C12H14N2O2/c1-14(7-8-15)11-6-5-9-3-2-4-10(16)12(9)13-11/h2-6,15-16H,7-8H2,1H3 |
InChI-Schlüssel |
VHIWQVMWPWNLAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=NC2=C(C=CC=C2O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



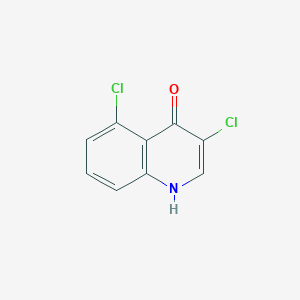
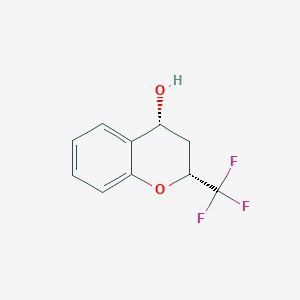

![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)

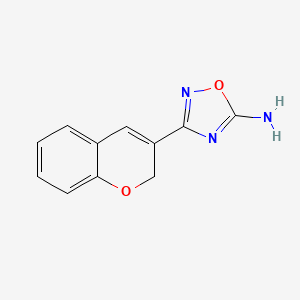
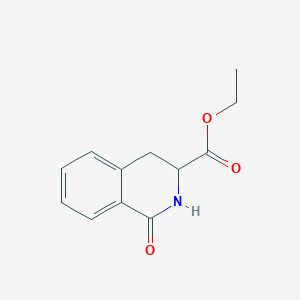
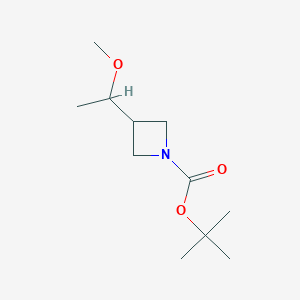



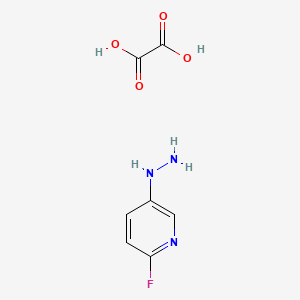
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)
